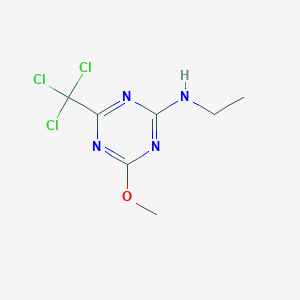
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is a chemical compound known for its unique properties and applications. It is also referred to as N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide. This compound is notable for its ability to chelate heavy metals, making it useful in various fields, including environmental science and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or thiols.
Aplicaciones Científicas De Investigación
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for heavy metals in analytical chemistry.
Biology: Employed in studies involving metal ion homeostasis and detoxification.
Medicine: Investigated for its potential in treating heavy metal poisoning due to its chelating properties.
Industry: Utilized in the purification of industrial effluents containing heavy metals.
Mecanismo De Acción
The mechanism of action of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to metal ions, forming chelates that can be easily removed from the system. This mechanism is particularly effective in detoxifying heavy metals such as mercury, lead, and cadmium .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-bis(2-mercaptoethyl)isophthalamide: Similar structure but different functional groups.
Uniqueness
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is unique due to its dual thiol groups, which provide strong binding affinity for heavy metals. This makes it more effective in chelation compared to other similar compounds .
Propiedades
Número CAS |
188593-64-8 |
|---|---|
Fórmula molecular |
C12H14O4S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
bis(2-sulfanylethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O4S2/c13-11(15-4-6-17)9-2-1-3-10(8-9)12(14)16-5-7-18/h1-3,8,17-18H,4-7H2 |
Clave InChI |
OXKUOWHDARPANL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OCCS)C(=O)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)

![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)

![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)


![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)

